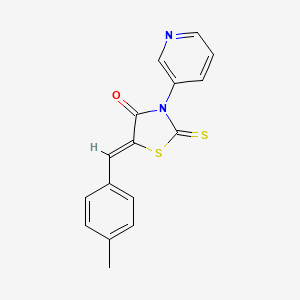
(2E)-3-(2,6-dichlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(2,6-DICHLOROPHENYL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE is an organic compound that features a dichlorophenyl group and a benzodiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,6-DICHLOROPHENYL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE typically involves the following steps:
Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Dichlorophenyl Group: This step involves the coupling of the benzodiazole with a dichlorophenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Formation of the Propenenitrile Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole moiety.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The dichlorophenyl group can undergo various substitution reactions, such as halogen exchange or nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzodiazole moiety.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives of the dichlorophenyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (2E)-3-(2,6-DICHLOROPHENYL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-3-(2,6-DICHLOROPHENYL)-2-(1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE: Lacks the methyl group on the benzodiazole moiety.
(2E)-3-(2,6-DICHLOROPHENYL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE: Similar structure but with different substituents on the phenyl or benzodiazole rings.
Uniqueness
The presence of both the dichlorophenyl and benzodiazole moieties in (2E)-3-(2,6-DICHLOROPHENYL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE makes it unique, offering a combination of electronic and steric properties that can be fine-tuned for specific applications.
Eigenschaften
Molekularformel |
C17H11Cl2N3 |
|---|---|
Molekulargewicht |
328.2 g/mol |
IUPAC-Name |
(E)-3-(2,6-dichlorophenyl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C17H11Cl2N3/c1-22-16-8-3-2-7-15(16)21-17(22)11(10-20)9-12-13(18)5-4-6-14(12)19/h2-9H,1H3/b11-9+ |
InChI-Schlüssel |
ISZRHIJCWWVYGQ-PKNBQFBNSA-N |
Isomerische SMILES |
CN1C2=CC=CC=C2N=C1/C(=C/C3=C(C=CC=C3Cl)Cl)/C#N |
Kanonische SMILES |
CN1C2=CC=CC=C2N=C1C(=CC3=C(C=CC=C3Cl)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B11652536.png)
![N-[1-(4-bromophenyl)ethyl]-2-nitro-5-(piperidin-1-yl)aniline](/img/structure/B11652539.png)

![N-benzyl-4-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide](/img/structure/B11652544.png)
![phenyl 2-[4-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11652554.png)
![N-(4-fluorophenyl)-2-({4-[(4-fluorophenyl)amino]-6-[(1-phenylethyl)amino]-1,3,5-triazin-2-yl}sulfanyl)acetamide](/img/structure/B11652563.png)
![5-bromo-2-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11652574.png)

![Propan-2-yl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11652578.png)
![(6Z)-2-cyclohexyl-5-imino-6-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652588.png)
![Tetrahydrofuran-2-ylmethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11652591.png)
![2,2,4,6,8-Pentamethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B11652596.png)
![Diethyl 1-(4-ethoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11652597.png)
